N-(benzo[d]thiazol-2-yl)-2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C18H14N4O2S4 and its molecular weight is 446.58. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Notably, compound 6f exhibited prominent activity at a dosage of 350 mg/kg orally, outperforming the well-known antidiabetic agent Glibenclamide .
- Additionally, they may offer radioprotective benefits, shielding tissues from radiation-induced harm .
Antidiabetic Activity
Neuroprotective Effects
Antimicrobial Activity
Antioxidant and Radioprotective Effects
Anticonvulsant Activity
Antitumor Properties
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]ethyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S4/c23-15(21-17-20-12(8-27-17)13-6-3-7-26-13)9-25-10-16(24)22-18-19-11-4-1-2-5-14(11)28-18/h1-8H,9-10H2,(H,19,22,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCPOIKQVUPYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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